molecular formula C19H23N7O B5585898 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide

4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide

Cat. No. B5585898
M. Wt: 365.4 g/mol
InChI Key: PXSNJPHUBDQKDK-UHFFFAOYSA-N
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Description

4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide is a compound that has been explored in various chemical and pharmacological studies. Its significance lies in its structural complexity and potential biological activities. The compound's synthesis and analysis involve several sophisticated chemical reactions and analytical techniques to elucidate its structure and properties.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis of related imidazole and triazole derivatives has been reported to involve reactions such as N-demethylation and coupling reactions to introduce various functional groups essential for activity (Shealy et al., 1968), (Shealy et al., 1968).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For instance, the structure of a rearrangement product of a related compound was determined using crystallographic methods, revealing a planar, conjugated, and aromatic system (Afshar et al., 1987).

Chemical Reactions and Properties

The compound's reactivity and chemical behavior are influenced by its functional groups, such as the imidazole, triazole, and carboxamide moieties. For instance, related compounds have shown sensitivity to light and have undergone specific reactions like N-demethylation mediated by liver enzymes (Skibba et al., 1970).

Future Directions

Imidazole and its derivatives continue to be an area of interest in the development of new drugs . As our understanding of these compounds grows, it’s likely that new applications and synthesis methods will continue to be discovered .

properties

IUPAC Name

4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-24-17(13-25-12-9-20-14-25)22-23-18(24)15-7-10-26(11-8-15)19(27)21-16-5-3-2-4-6-16/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSNJPHUBDQKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)NC3=CC=CC=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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